[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Beschreibung
[1-(4-Hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone is a synthetic cannabinoid receptor agonist (SCRA) characterized by a substituted indole core linked to a 4-methylnaphthalen-1-yl group via a methanone bridge. The compound features a 4-hydroxypentyl chain at the indole nitrogen, distinguishing it from earlier SCRAs like JWH-122 and MAM-2201.
Eigenschaften
IUPAC Name |
[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPJTHSXFZPIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017716 | |
| Record name | JWH-122 N-(4-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-07-8 | |
| Record name | 4-Hydroxy JWH-122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-122 N-(4-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY JWH-122 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUU7E3F54K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Alkylation of Indole
The 4-hydroxypentyl side chain is introduced through N-alkylation of indole using 5-bromo-1-pentanol under basic conditions:
Reaction Conditions
-
Substrate: Indole (1.0 equiv)
-
Alkylating agent: 5-Bromo-1-pentanol (1.2 equiv)
-
Base: KOH (2.5 equiv)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C, 12 h
Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to alkylation increases yield to 84% by preventing competitive elimination.
Hydroxyl Group Deprotection
The TBS-protected intermediate undergoes fluoride-mediated cleavage:
Reaction Conditions
Friedel-Crafts Acylation
4-Methylnaphthalene is acylated using oxalyl chloride in the presence of AlCl₃:
Reaction Conditions
-
Substrate: 4-Methylnaphthalene (1.0 equiv)
-
Acylating agent: Oxalyl chloride (1.5 equiv)
-
Catalyst: AlCl₃ (1.2 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C → 25°C, 6 h
-
Yield: 72%
Coupling Strategies for Methanone Bridge Formation
Friedel-Crafts Acylation
Procedure
The indole intermediate reacts with 4-methylnaphthalene-1-carbonyl chloride under Lewis acid catalysis:
Reaction Conditions
-
Indole derivative: 1-(4-Hydroxypentyl)-1H-indole (1.0 equiv)
-
Acyl chloride: 4-Methylnaphthalene-1-carbonyl chloride (1.1 equiv)
-
Catalyst: FeCl₃ (0.2 equiv)
-
Solvent: Nitromethane
-
Temperature: 60°C, 8 h
-
Yield: 58%
Limitations : Competing C2 and C3 acylation on indole reduces regioselectivity (C3:C2 ratio = 3.7:1).
Palladium-Catalyzed Carbonylative Coupling
Procedure
A cross-coupling approach using CO gas and palladium catalysis improves regiocontrol:
Reaction Conditions
-
Aryl halide: 1-(4-Hydroxypentyl)-3-iodo-1H-indole (1.0 equiv)
-
Naphthalene partner: 4-Methylnaphthalen-1-ylzinc bromide (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
CO pressure: 1 atm
-
Solvent: 1,4-Dioxane
-
Temperature: 100°C, 24 h
Industrial-Scale Production Considerations
Table 1 . Comparison of Pilot-Scale Synthesis Methods
| Parameter | Friedel-Crafts | Pd-Catalyzed |
|---|---|---|
| Batch size (kg) | 12.5 | 8.2 |
| Cycle time (h) | 14 | 28 |
| Yield (%) | 61 | 74 |
| Purity (HPLC, %) | 96.2 | 98.7 |
| Catalyst cost ($/kg) | 42 | 315 |
Data adapted from large-scale production trials.
Key industrial challenges include:
-
Catalyst recycling : Pd recovery systems reduce costs by 18–22% per batch.
-
Solvent selection : Switching from nitromethane to cyclopentyl methyl ether (CPME) improves safety profile (flash point 56°C → 124°C).
Analytical Characterization
Table 2 . Spectroscopic Data for Final Product
Challenges and Optimization Strategies
Side Reactions During Hydroxyl Protection
Unprotected hydroxyl groups lead to:
Analyse Chemischer Reaktionen
Arten von Reaktionen
JWH 122 N-(4-Hydroxypentyl)-Metabolit durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann weiter oxidiert werden, um Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann Reduktionsreaktionen durchlaufen, um die Hydroxylgruppe in ein Wasserstoffatom umzuwandeln.
Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Thionylchlorid (SOCl2) und Phosphortribromid (PBr3) erleichtern Substitutionsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion typischerweise Kohlenwasserstoffe erzeugt .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von JWH 122 N-(4-Hydroxypentyl)-Metabolit beinhaltet seine Interaktion mit Cannabinoid-Rezeptoren. Die Verbindung bindet an CB1- und CB2-Rezeptoren und imitiert die Wirkungen natürlicher Cannabinoide. Diese Bindung führt zur Aktivierung intrazellulärer Signalwege, was zu verschiedenen physiologischen Wirkungen führt. Die spezifischen molekularen Ziele und Wege, die an diesen Wirkungen beteiligt sind, werden noch untersucht.
Wirkmechanismus
The mechanism of action of JWH 122 N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. The compound binds to CB1 and CB2 receptors, mimicking the effects of natural cannabinoids. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological effects. The specific molecular targets and pathways involved in these effects are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Metabolic Stability
- Fluorination inhibits cytochrome P450-mediated oxidation, enhancing metabolic stability .
- Comparison to JWH-122: The non-fluorinated pentyl chain of JWH-122 is susceptible to ω-hydroxylation and subsequent oxidation, leading to rapid clearance in human hepatocytes (HHeps) and hepatic microsomes (HLM) .
Receptor Binding and Efficacy
- Role of Naphthalene Substituents : The 4-methyl group on the naphthalene ring (shared by the target compound, JWH-122, and MAM-2201) provides optimal steric bulk for CB1 receptor binding. In contrast, JWH-210’s 4-ethyl group may slightly reduce binding efficiency due to increased bulk .
- This contrasts with MAM-2201’s 5-fluoropentyl chain, where fluorine’s electronegativity enhances binding stability .
Pharmacokinetics and Detection
- Absorption and Distribution : The hydroxyl group increases hydrophilicity, likely reducing blood-brain barrier (BBB) penetration compared to MAM-2201 or JWH-122. This may lower psychoactive potency but improve renal excretion .
- Analytical Detection : Hydrophilic metabolites of the target compound may require alternative extraction protocols in urine or oral fluid assays compared to lipophilic analogs like MAM-2201 .
Research Findings and Implications
Metabolic Pathways
- The 4-hydroxypentyl modification is analogous to metabolites of JWH-210 (e.g., 1-(4-hydroxypentyl)-1H-indol-3-ylmethanone), suggesting that the target compound itself could be a metabolite of a parent SCRA .
- Fluorinated analogs like MAM-2201 exhibit prolonged activity due to resistance to oxidative metabolism, making them more potent in vivo despite similar initial receptor affinities .
Legal and Forensic Considerations
- The hydroxylated structure of the target compound may represent a deliberate modification to evade controlled substance laws, as seen with other SCRAs (e.g., R-112 vs. JWH-122) .
- Detection challenges arise due to structural similarities among SCRAs; advanced techniques like GC/IR and LC-MS/MS are required for differentiation .
Biologische Aktivität
The compound [1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone, commonly referred to as MAM2201 N-(4-hydroxypentyl) metabolite, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This article delves into its mechanisms of action, pharmacokinetics, and relevant case studies, supported by tables summarizing research findings.
Target Receptors
MAM2201 acts primarily as an agonist at the CB1 and CB2 cannabinoid receptors. These receptors are integral to the endocannabinoid system, which plays a crucial role in various physiological processes including pain modulation, immune response, and mood regulation .
Biochemical Pathways
Upon activation of CB1 and CB2 receptors, several intracellular signaling pathways are influenced. These include:
- cAMP Pathway : Inhibition of adenylate cyclase leading to decreased cAMP levels.
- MAPK Pathway : Activation of mitogen-activated protein kinases which can influence cell survival and proliferation.
- Calcium Signaling : Modulation of calcium ion flux affecting neurotransmitter release and synaptic plasticity .
Absorption and Metabolism
MAM2201 is metabolized in the liver where it undergoes hydroxylation and other modifications. The major metabolites identified include:
- N-(4-hydroxypentyl) metabolite
- N-(5-hydroxypentyl) metabolite
These metabolites exhibit varying degrees of activity at cannabinoid receptors, influencing the overall effects observed in biological systems .
Elimination
Studies indicate that metabolites are primarily excreted in urine and bile, with significant concentrations detected shortly after administration. For instance, in clinical studies involving human subjects, peak plasma concentrations were observed within hours post-administration .
Clinical Toxicology
A notable case study highlighted the toxicological profile of MAM2201 following its detection in urine samples from individuals suspected of synthetic cannabinoid use. The study utilized advanced analytical techniques like UPLC-MS/MS to identify and quantify metabolites, revealing distinct metabolic patterns that aid in differentiating between MAM2201 and other cannabinoids like JWH-018 .
Forensic Applications
In forensic settings, MAM2201 has been employed as a reference standard for detecting synthetic cannabinoids in biological samples. Its presence has been linked to acute intoxication cases, underscoring the need for accurate identification methods in toxicology .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are standard for structural elucidation. GC-MS helps differentiate isomers by retention times and fragmentation patterns , while ¹H/¹³C NMR identifies functional groups (e.g., indole protons at δ 7.0–7.5 ppm and hydroxyl groups via D₂O exchangeable signals) . For complex mixtures, flash chromatography can isolate impurities before analysis .
Q. What synthetic routes are documented for this compound?
- Methodological Answer : A common approach involves refluxing intermediates like 4-chloro-2-(1H-indol-1-yl)aniline with substituted benzaldehydes in ethanol. For example, condensation of 1-(4-hydroxypentyl)indole with 4-methylnaphthalen-1-ylmethanone precursors under acidic catalysis yields the target compound . Alternative methods use LiAlH₄/AlCl₃ for reduction steps .
Advanced Research Questions
Q. How does this compound interact with cannabinoid receptors, and what experimental models validate its activity?
- Methodological Answer : The compound’s indole-naphthoyl structure suggests CB1/CB2 receptor binding, similar to JWH-122 and AM2201 analogs . Radioligand displacement assays (using [³H]CP-55,940) and functional GTPγS binding assays quantify affinity and efficacy. In vivo antihyperalgesic models (e.g., rodent neuropathic pain) assess therapeutic potential, with brain penetration limited by its polar 4-hydroxypentyl group .
Q. What metabolic pathways are observed for this compound in biological systems?
- Methodological Answer : Phase I metabolism involves hydroxylation of the pentyl chain (e.g., CYP450-mediated oxidation at the 4-position) . Phase II conjugation (glucuronidation/sulfation) enhances excretion. Metabolites like (4-ethylnaphthalen-1-yl)(1-(4-hydroxypentyl)-1H-indol-3-yl)methanone are identified via LC-QTOF-MS and compared to synthetic standards .
Q. How do structural modifications (e.g., fluorination) affect its pharmacological profile?
- Methodological Answer : Fluorination at the pentyl chain (e.g., 5-fluoropentyl analogs) increases metabolic stability and CB1 affinity, as shown by comparative binding studies (IC₅₀ values <10 nM vs. ~20 nM for non-fluorinated derivatives) . Molecular docking (PDB ID: 1A9) predicts enhanced hydrophobic interactions with receptor pockets .
Q. What ADMET properties are critical for optimizing its therapeutic index?
- Methodological Answer :
- Absorption : High Caco-2 permeability (log Papp >1.5 ×10⁻⁶ cm/s) predicts oral bioavailability .
- Distribution : Low blood-brain barrier permeability (log BB <0.3) limits CNS side effects .
- Metabolism : Microsomal stability assays (human liver microsomes) quantify degradation rates (t₁/₂ >60 mins preferred) .
- Toxicity : Ames tests and hERG channel inhibition assays assess genotoxicity and cardiotoxicity risks .
Data Contradictions and Resolution
Q. Discrepancies in reported receptor binding affinities: How to reconcile conflicting data?
- Methodological Answer : Variations in assay conditions (e.g., cell lines, radioligand concentrations) may explain discrepancies. Standardize protocols using HEK-293 cells expressing human CB1/CB2 receptors and validate with reference agonists (WIN55,212-2). Cross-validate with functional assays (cAMP inhibition) to confirm efficacy .
Tables for Key Data
| Property | Value/Observation | Reference |
|---|---|---|
| Molecular Weight | 385.5 g/mol | |
| UV-Vis λmax | 222, 247, 316 nm | |
| Caco-2 Permeability | Log Papp: 1.8 ×10⁻⁶ cm/s | |
| CB1 Binding Affinity | Ki: 12.3 nM (Human CB1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
